molecular formula C18H15N3OS B8012302 (2E)-1-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]-3-(phenylamino)prop-2-en-1-one

(2E)-1-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]-3-(phenylamino)prop-2-en-1-one

Cat. No.: B8012302
M. Wt: 321.4 g/mol
InChI Key: QFXYSFWTUQELNK-PKNBQFBNSA-N
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Description

(2E)-1-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]-3-(phenylamino)prop-2-en-1-one is a heterocyclic enone derivative featuring a central thiazole ring substituted with a pyridin-3-yl group at position 2 and a methyl group at position 2. The α,β-unsaturated ketone (prop-2-en-1-one) moiety is conjugated to a phenylamino substituent via an E-configuration double bond.

Properties

IUPAC Name

(E)-3-anilino-1-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3OS/c1-13-17(23-18(21-13)14-6-5-10-19-12-14)16(22)9-11-20-15-7-3-2-4-8-15/h2-12,20H,1H3/b11-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFXYSFWTUQELNK-PKNBQFBNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CN=CC=C2)C(=O)C=CNC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC(=N1)C2=CN=CC=C2)C(=O)/C=C/NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2E)-1-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]-3-(phenylamino)prop-2-en-1-one, characterized by its unique thiazole and pyridine moieties, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer properties, enzyme inhibition, and other pharmacological effects.

Chemical Structure and Properties

The molecular formula of the compound is C18H14N2OSC_{18}H_{14}N_{2}OS with a molecular weight of 306.39 g/mol. The structure features a thiazole ring linked to a phenylamino group and a pyridine component, which are critical for its biological interactions.

Anticancer Activity

Recent studies have demonstrated that compounds containing thiazole and pyridine derivatives exhibit significant anticancer properties. For instance, a related compound was shown to inhibit CDK9-mediated RNA polymerase II transcription, leading to reduced levels of the anti-apoptotic protein Mcl-1, which is crucial in cancer cell survival .

Table 1: Summary of Anticancer Activity

CompoundActivityMechanismReference
This compoundModerate cytotoxicityInhibition of CDK9
Thiazole derivativesHigh cytotoxicity against A549 cellsInduction of apoptosis
Pyridine-thiazole hybridsSelective against cancer cellsDisruption of anti-apoptotic pathways

Enzyme Inhibition

The compound's structure suggests potential enzyme inhibition capabilities. Thiazole-containing compounds have been reported to act as inhibitors of various enzymes involved in metabolic processes. For example, some thiazole derivatives have shown inhibitory effects on enzymes related to cancer metabolism .

Case Studies

  • Anticancer Studies : In a study examining the cytotoxic effects of thiazole derivatives on lung adenocarcinoma cells (A549), it was found that specific modifications in the thiazole structure significantly enhanced anticancer activity. The presence of electron-withdrawing groups increased potency, demonstrating structure-activity relationships (SAR) critical for drug design .
  • Mechanistic Insights : Another investigation into the mechanism revealed that certain thiazole derivatives could induce apoptosis in cancer cells through mitochondrial pathways, highlighting their potential as therapeutic agents .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications on the thiazole and phenyl rings significantly influence biological activity. For example:

  • Electron-withdrawing groups on the phenyl ring enhance anticancer activity.
  • The presence of a methyl group at specific positions on the thiazole ring increases cytotoxicity against various cancer cell lines.

Table 2: Structure-Activity Relationships

ModificationEffect on ActivityReference
Electron-withdrawing groups (e.g., Cl, Br)Increased anticancer activity
Methyl substitution on thiazoleEnhanced cytotoxicity
Variations in phenyl groupAltered enzyme inhibition profiles

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that compounds similar to (2E)-1-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]-3-(phenylamino)prop-2-en-1-one exhibit promising anticancer properties. For instance, chalcone derivatives have been studied for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study demonstrated that certain thiazole derivatives showed selective cytotoxicity against various cancer cell lines, suggesting that the thiazole moiety plays a crucial role in enhancing biological activity .

Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Thiazole derivatives have been reported to exhibit broad-spectrum antimicrobial effects. For example, a related study highlighted that thiazole-based compounds demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria, as well as antifungal activity .

Anti-inflammatory Effects
Compounds with similar structural features have been investigated for anti-inflammatory activities. Research has shown that thiazole derivatives can inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are involved in inflammatory processes. This suggests a potential therapeutic application in treating inflammatory diseases .

Materials Science Applications

Organic Electronics
The unique electronic properties of this compound make it a candidate for use in organic electronics. Studies have explored the use of thiazole-containing compounds in organic light-emitting diodes (OLEDs) due to their ability to form stable thin films and their favorable charge transport properties .

Photovoltaic Devices
Research has also focused on the incorporation of thiazole derivatives into organic photovoltaic cells. The compound's ability to absorb light effectively and facilitate charge transfer can enhance the efficiency of solar cells .

Analytical Chemistry Applications

Colorimetric Sensors
The compound has potential applications as a colorimetric sensor for detecting heavy metals and other analytes. Thiazole derivatives have been utilized in the development of sensors due to their ability to undergo color changes upon interaction with specific metal ions, making them suitable for environmental monitoring .

Table 1: Summary of Biological Activities of Thiazole Derivatives

Activity TypeCompound TypeReference
AnticancerThiazole derivatives
AntimicrobialThiazole-based compounds
Anti-inflammatoryCOX-inhibiting thiazoles
Organic ElectronicsOLED applications
PhotovoltaicsThiazole derivatives in solar cells

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Thiazole-Based Enones

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties/Data
Target: (2E)-1-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]-3-(phenylamino)prop-2-en-1-one C₁₈H₁₆N₄OS 336.41 g/mol Pyridin-3-yl, phenylamino Data not provided in evidence
Analog 1: (2E)-3-(dimethylamino)-1-[4-methyl-2-(pyridin-2-yl)-1,3-thiazol-5-yl]prop-2-en-1-one C₁₄H₁₅N₃OS 273.35 g/mol Pyridin-2-yl, dimethylamino CAS 868236-41-3; likely reduced H-bonding capacity vs. phenylamino
Analog 2: 2-(1,3-benzothiazol-2-yl)-4-(2-phenylethyliminomethyl)-5-propyl-1H-pyrazol-3-one C₂₃H₂₁N₅OS 415.51 g/mol Benzothiazole, phenylethyliminomethyl CAS 353770-93-1; imine group may enhance metal chelation
Analog 3: (±)-(E)-1-(1-s-Butylphthalazin-2(1H)-yl)-3-(5-((2,4-diaminopyrimidin-5-yl)methyl)-2,3-dimethoxyphenyl)prop-2-en-1-one C₃₀H₃₄N₆O₃ 562.64 g/mol Phthalazine, diaminopyrimidine mp 122–124°C; IR peaks at 1634 cm⁻¹ (C=O), 1603 cm⁻¹ (C=N)

Key Observations:

  • Substituent Position and Bioactivity: The pyridin-3-yl group in the target compound may influence binding specificity compared to pyridin-2-yl analogs (e.g., Analog 1), as pyridine ring orientation affects interactions with biological targets .
  • Synthetic Yields: Analog 3 was synthesized in 72% yield via Heck coupling , suggesting that similar methodologies might apply to the target compound.

Spectroscopic and Crystallographic Insights

  • IR Spectroscopy: Analog 3 exhibits carbonyl (C=O) and C=N stretching vibrations at 1634 cm⁻¹ and 1603 cm⁻¹, respectively . The target compound’s conjugated enone system may show similar absorption bands, with shifts depending on substituent electron-withdrawing/donating effects.
  • Crystallography: Tools like SHELXL (used in Analog 3’s characterization ) and ORTEP-3 (for graphical representation ) are critical for resolving structural details, such as E/Z isomerism and hydrogen-bonding networks.

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